REACTION_CXSMILES
|
IC.[F:3][C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[CH:8][C:9]=1[F:10].[C:12](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[F:3][C:4]1[CH:5]=[C:6]([S:11][CH3:12])[CH:7]=[CH:8][C:9]=1[F:10] |f:2.3.4|
|
Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)S
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl ether (100 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phases were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |